molecular formula C20H18N6O3S B2820342 N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795478-77-1

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2820342
CAS No.: 1795478-77-1
M. Wt: 422.46
InChI Key: RTXSBPQRMOUZBH-UHFFFAOYSA-N
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Description

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline core, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the amino group of the quinoxaline core reacts with an acetyl-substituted aromatic compound.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide
  • N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
  • N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Uniqueness

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-13(27)14-6-5-7-15(10-14)22-19-20(24-18-9-4-3-8-17(18)23-19)25-30(28,29)16-11-21-26(2)12-16/h3-12H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSBPQRMOUZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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